Nav1.7 Channel Blockade vs. High-Potency Analogs
In a direct electrophysiological comparison using the identical PatchXpress automated voltage-clamp assay system and cellular background (HEK293 cells stably expressing human Nav1.7), 4-chloro-N-methylpyridine-3-sulfonamide exhibits an IC50 of 4.04 µM [1]. This value represents a 122-fold reduction in potency relative to the optimized lead compound BDBM444942 from Amgen's pyridine-3-sulfonamide patent series, which achieves an IC50 of 33 nM under the same assay conditions [2]. The quantitative difference enables the 4-chloro analog to serve as a useful control or reference compound for establishing baseline Nav1.7 inhibition in screening cascades, whereas the sub-100 nM analogs are reserved for lead optimization stages.
| Evidence Dimension | Nav1.7 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4040 nM (4.04 µM) |
| Comparator Or Baseline | BDBM444942 (US10668067, Example 3-1): 33 nM |
| Quantified Difference | 122-fold lower potency (4040 nM vs. 33 nM) |
| Conditions | HEK293 cells stably transfected with human Nav1.7; whole-cell voltage clamp using PatchXpress automated electrophysiology system (Molecular Devices); holding potential yielding 20-50% inactivation; test pulse to -10 mV for 20 msec; 0.1 Hz repetition rate; 3-minute compound application. |
Why This Matters
The 122-fold potency differential defines the 4-chloro analog's utility as a reference tool rather than a lead candidate, informing procurement decisions for screening laboratories requiring a well-characterized moderate-activity Nav1.7 control.
- [1] ChEMBL. CHEMBL3687714: 4-Chloro-N-methylpyridine-3-sulfonamide Nav1.7 Inhibition. TargetMine. Available at: https://targetmine.mizuguchilab.org/targetmine/report.do?id=169313117 View Source
- [2] BindingDB BDBM444942. 6-(1-(2-chloro-4′-fluoro-5-methoxy-3′-(2,2,2-trifluoroethoxy)-[1,1′-biphenyl]-4-yl)-3-methylureido)-N-(pyrimidin-2-yl)pyridine-3-sulfonamide. US10668067, Example 3-1. IC50 = 33 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=444942 View Source
